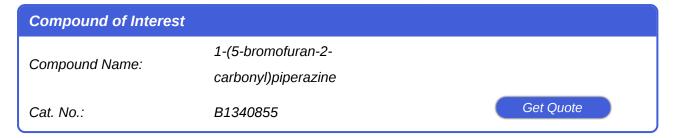


Comparative Guide to the Structure-Activity Relationship of Furoylpiperazine Analogs and Related Compounds

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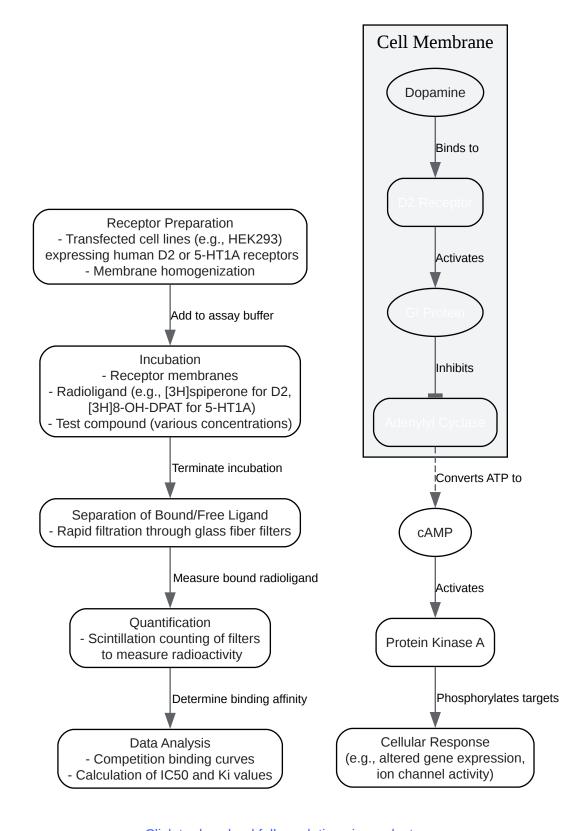
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine analogs containing a furoyl or similar aromatic acyl moiety. While specific SAR studies on **1-(5-bromofuran-2-carbonyl)piperazine** analogs are not extensively available in the reviewed literature, this document synthesizes data from closely related compounds to offer insights into the key structural features influencing their biological activity, particularly at dopamine and serotonin receptors.

Core Structure and Modifications

The central scaffold under consideration is the 1-aroylpiperazine moiety. The structure-activity relationships are typically explored by modifying three key regions: the aromatic ring (A), the piperazine ring (B), and the substituent at the N4 position of the piperazine ring (C).





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 To cite this document: BenchChem. [Comparative Guide to the Structure-Activity Relationship of Furoylpiperazine Analogs and Related Compounds]. BenchChem, [2025].



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